Crotonyl isothiocyanate

Description

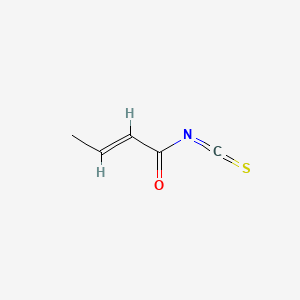

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYXENTGJDZTN-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60034-28-8 | |

| Record name | Crotonyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060034288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60034-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Crotonyl Isothiocyanate and Analogues

Specific Chemical Synthetic Pathways for Crotonyl Isothiocyanate

This compound is an acyl isothiocyanate, characterized by the isothiocyanate group being attached to a carbonyl carbon (R-C(=O)-NCS). This structure dictates the most logical synthetic approaches.

The most direct and widely cited method for preparing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate (B1210189) salt . neliti.comarkat-usa.orgresearchgate.net For the synthesis of this compound, this involves the reaction of crotonoyl chloride with a salt such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). neliti.comarkat-usa.org This nucleophilic substitution reaction is often facilitated by phase-transfer catalysis, which can improve yields and allow for milder reaction conditions, such as using an aqueous solution of the thiocyanate salt with the acyl chloride in an immiscible organic solvent. tandfonline.com

Another potential route starts from crotonic acid itself. A one-step method has been described for converting carboxylic acids to aroyl isothiocyanates using a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP), which could be applicable to unsaturated carboxylic acids like crotonic acid. researchgate.net

Methods Involving Thiophosgene (B130339) (CSCl₂)

The reaction of a primary amine with thiophosgene (CSCl₂) is a traditional and direct method for synthesizing isothiocyanates. nih.gov Specifically, this compound can be synthesized from the reaction of crotonic acid with thiophosgene in the presence of a base. ontosight.ai This reaction is typically performed in a biphasic system, such as dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, with the thiophosgene being added slowly to the stirred mixture at room temperature. rsc.org

While effective, this method employs the highly toxic and volatile reagent thiophosgene, necessitating stringent safety precautions. nih.govencyclopedia.pub The general approach is versatile for producing a variety of aromatic and chiral isothiocyanates in good yields. nih.gov Alternative thiocarbonyl transfer reagents have been developed to circumvent the hazards associated with thiophosgene. rsc.org

A general procedure is outlined below:

| Step | Action |

|---|---|

| 1 | A primary amine or its salt is dissolved in a biphasic solvent system (e.g., CH₂Cl₂/aq. NaHCO₃). rsc.org |

| 2 | Thiophosgene is added slowly to the vigorously stirred mixture. rsc.org |

| 3 | After the reaction is complete (typically 1 hour), the organic phase is separated. rsc.org |

| 4 | The aqueous phase is extracted with the organic solvent. rsc.org |

Elemental Sulfur-Mediated Transformations

Elemental sulfur serves as an atom-efficient source for the sulfur atom in isothiocyanate synthesis. encyclopedia.pubmdpi.com These transformations generally follow two main pathways:

Reaction via Thiocarbonyl Surrogates : This process involves the in situ generation of carbene functionalities which undergo a nucleophilic attack on elemental sulfur. encyclopedia.pubmdpi.com The resulting thiocarbonyl surrogates, often dihalides, then react with primary amines to furnish the desired isothiocyanates. encyclopedia.pubmdpi.com

Sulfurization of Isocyanides : Isocyanides can react directly with elemental sulfur to yield isothiocyanates. mdpi.comrsc.org This reaction can be performed under thermal conditions or facilitated by external additives. mdpi.com A sustainable approach utilizes catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the conversion of various isocyanides in benign solvents like Cyrene™ at moderate temperatures (e.g., 40 °C). rsc.orgnih.gov Molybdenum complexes have also been shown to catalyze the sulfur transfer from elemental sulfur to isonitriles under mild conditions. acs.org

Another method involves the formation of a dithiocarbamate (B8719985) ammonium salt from a primary amine and carbon disulfide (CS₂), followed by desulfurization using iodine, which produces the isothiocyanate and elemental sulfur as a byproduct. rsc.org

| Method | Starting Materials | Key Reagents/Conditions | Product |

| Carbene/Amine | Carbene precursor, Primary Amine | Elemental Sulfur (S₈) | Isothiocyanate |

| Isocyanide Sulfuration | Isocyanide | Elemental Sulfur (S₈), DBU (catalytic) | Isothiocyanate rsc.orgnih.gov |

| Dithiocarbamate Oxidation | Primary Amine, CS₂ | Iodine, TBAI | Isothiocyanate rsc.org |

Fragmentation Reactions of 1,4,2-Oxathiazoles

The fragmentation of 1,4,2-oxathiazole rings provides a valuable route to isothiocyanates. wikipedia.org This method typically involves a thermal rearrangement of the heterocyclic precursor. researchgate.neta-star.edu.sgdntb.gov.ua In this reaction, the 1,4,2-oxathiazole decomposes to yield an isothiocyanate and a carbonyl-containing molecule. researchgate.neta-star.edu.sg

The conditions for this fragmentation are critical. While thermal conditions reliably produce isothiocyanates, recent studies have shown that an alternative fragmentation pathway can occur under basic conditions at room temperature. researchgate.neta-star.edu.sg This base-promoted pathway leads to the formation of nitriles and thioacid salts, completely avoiding the generation of isothiocyanates. researchgate.neta-star.edu.sg This highlights the tunable reactivity of the 1,4,2-oxathiazole ring system based on the chosen reaction environment. This synthetic strategy has also been successfully adapted for use with polymer supports. wikipedia.org

Polymer-Supported Synthetic Methodologies

Solid-phase synthesis offers a streamlined approach for producing isothiocyanates, particularly for creating libraries of compounds for screening purposes. researchgate.net A notable technique is the "catch-and-release" strategy involving polymer-supported 1,4,2-oxathiazoles. rsc.orgresearchgate.net

The key steps in this methodology are:

Catch : A nitrile oxide is "caught" by a polymer-supported thiocarbonate through a 1,3-dipolar cycloaddition reaction. This forms a stable polymer-supported 1,4,2-oxathiazole intermediate. rsc.orgresearchgate.net

Wash : The solid support with the bound intermediate is washed thoroughly with various solvents to remove any excess reagents and byproducts. rsc.org

Release : The desired isothiocyanate is "released" from the polymer support via a reagentless fragmentation reaction. This step is typically induced by thermal means, often with microwave assistance to accelerate the process. rsc.orgresearchgate.net

This method is advantageous as it often circumvents the need for complex purification steps, yielding isothiocyanates in high purity. rsc.orgresearchgate.net

Principles of Chemical Reaction Mechanisms in Isothiocyanate Synthesis

The synthesis of isothiocyanates is governed by several fundamental reaction mechanisms, depending on the chosen precursors and reagents.

From Amines and Carbon Disulfide : The most prevalent mechanism involves a two-step sequence. nih.govchemrxiv.org First, the primary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.org In the second step, this salt undergoes decomposition, facilitated by a desulfurizing agent (e.g., tosyl chloride, iodine, or various metal salts), which eliminates a sulfur-containing byproduct and forms the R-N=C=S bond. nih.govchemrxiv.orgorganic-chemistry.org

From Amines and Thiophosgene : This is a more direct conversion where the primary amine nucleophilically attacks the thiocarbonyl carbon of thiophosgene (Cl₂C=S). Two successive eliminations of hydrogen chloride, typically facilitated by a base, lead directly to the formation of the isothiocyanate. nih.gov

From Elemental Sulfur : When using elemental sulfur and isocyanides, the mechanism is believed to involve the nucleophilic attack of the terminal carbon of the isocyanide on the sulfur atom. encyclopedia.pubmdpi.com In amine-catalyzed versions, the base activates the sulfur, making it more susceptible to attack by the isocyanide. rsc.org When starting from carbenes, the carbene attacks sulfur to form a thiocarbonyl intermediate, which is then attacked by the amine. encyclopedia.pubmdpi.com

From 1,4,2-Oxathiazole Fragmentation : The thermal fragmentation is a type of concerted pericyclic reaction. The heterocycle rearranges, leading to the cleavage of C-O and S-N bonds and the formation of the stable isothiocyanate and a carbonyl compound. researchgate.netdntb.gov.ua

These varied mechanisms provide a robust toolbox for chemists to synthesize a wide array of isothiocyanates tailored to specific applications.

Iii. Advanced Analytical Techniques for Crotonyl Isothiocyanate Characterization and Quantification in Research Matrices

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are paramount for the separation of crotonyl isothiocyanate from complex sample matrices prior to its detection and quantification. The choice of method is often dictated by the analyte's concentration, the complexity of the matrix, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates. mdpi.com Most methods employ reversed-phase (RP) chromatography, typically with C18 columns, which separate compounds based on their hydrophobicity. upb.ro

HPLC coupled with an Ultraviolet (UV) detector is a widely adopted method for the analysis of various isothiocyanates. mdpi.comsemanticscholar.org The selection of an appropriate wavelength for detection is critical for sensitivity and is determined by the analyte's UV-visible spectrum. uct.ac.za For many isothiocyanates, the lack of a strong, distinct chromophore can present analytical challenges, sometimes necessitating derivatization to enhance UV absorbance. nih.gov

While specific HPLC-UV parameters for this compound are not extensively documented in publicly available literature, methods for structurally similar isothiocyanates, such as allyl isothiocyanate (AITC), provide a strong basis for method development. For instance, a validated RP-HPLC method for AITC utilized a C18 column with an isocratic mobile phase of water and methanol (B129727) (30:70 v/v) and UV detection at 246 nm. nih.gov Another approach for total isothiocyanates involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157), where the resulting product, 1,3-benzodithiole-2-thione, is monitored at 365 nm. mdpi.com

Table 1: Representative HPLC-UV Method Parameters for Isothiocyanate Analysis This table presents typical parameters based on methods for related isothiocyanates, which would serve as a starting point for the analysis of this compound.

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic or Gradient mixture of Water and a polar organic solvent (e.g., Methanol or Acetonitrile) | nih.gov |

| Flow Rate | 0.5 - 1.2 mL/min | nih.govscienceasia.org |

| Detection Wavelength | Direct: ~246 nm; Indirect (derivatized): ~365 nm | mdpi.comnih.gov |

| Injection Volume | 20 µL | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 28 °C) | mdpi.com |

For enhanced sensitivity and selectivity, especially for trace-level quantification, HPLC with fluorescence detection (FLD) is employed. mdpi.com Since most isothiocyanates, including this compound, are not naturally fluorescent, this method requires a pre-column derivatization step. scienceasia.org This process involves reacting the analyte with a fluorescent labeling reagent to form a highly fluorescent product that can be easily detected. scienceasia.orgwelch-us.com

Common derivatization reagents for compounds with amine or isothiocyanate groups include fluorescein (B123965) isothiocyanate (FITC) itself, which reacts with primary amines, or reagents that react with the isothiocyanate group to form a fluorophore. sigmaaldrich.comnih.gov The derivatization reaction chemically alters the analyte to make it detectable by fluorescence. scienceasia.org While the specific application of this technique to this compound is not detailed in current literature, the general principle is a standard approach for sensitive analysis of this class of compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and thermally stable isothiocyanates. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the GC column before being fragmented and detected by the mass spectrometer. etamu.edu GC-MS provides excellent selectivity and allows for structural confirmation based on the mass spectrum and fragmentation pattern of the analyte. researchgate.netnotulaebotanicae.ro

A simple GC-MS method has been successfully used for the quantification of isothiocyanates like allyl, benzyl (B1604629), and phenethyl isothiocyanate in mustard samples. upb.ro The identification of bioactive compounds is based on retention time, molecular weight, and the resulting mass spectrum, which is compared against libraries like that of the National Institute of Standards and Technology (NIST). rjptonline.org

Table 2: Illustrative GC-MS Parameters for Isothiocyanate Analysis in Mustard This table is based on a validated method for other isothiocyanates and demonstrates a viable approach for this compound.

| Parameter | Value/Condition | Source |

|---|---|---|

| GC System | Varian CP-3800 | upb.ro |

| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) | upb.ro |

| Carrier Gas | Helium at 1.5 mL/min | upb.ro |

| Injector | Splitless, 250°C | upb.ro |

| Oven Program | 50°C (5 min), then 5°C/min to 110°C, then 20°C/min to 300°C (3.5 min) | upb.ro |

| MS System | Varian 1200 Quadrupole MS/MS | upb.ro |

| Ion Source Temp. | 255°C | upb.ro |

| Ionization Mode | Electron Ionization (EI), 70 eV | upb.ro |

| Quantification | Selective Ion Monitoring (SIM) of characteristic m/z fragments | upb.ro |

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. frontiersin.org When coupled with High-Resolution Mass Spectrometry (HRMS/MS), it becomes a formidable tool for both qualitative and quantitative analysis of trace compounds in highly complex matrices. semanticscholar.orgnih.gov This technique allows for the precise determination of an analyte's elemental composition from its accurate mass, greatly aiding in identification and structural elucidation. mdpi.com

For isothiocyanates, UPLC-HRMS/MS methods have been developed that often include a derivatization step to improve ionization efficiency. nih.gov For example, a method for the simultaneous analysis of glucosinolates and various isothiocyanates utilized derivatization with N-acetyl-l-cysteine (NAC). The resulting NAC-isothiocyanate conjugates were then analyzed by RP-UHPLC coupled to an electrospray ionization (ESI) source. nih.gov Such an approach would be highly applicable for the definitive identification and quantification of this compound in challenging research samples.

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Quantification

While chromatography is essential for separation, spectroscopic methods are used for detection and quantification. UV-Vis spectrophotometry offers a simpler, more accessible method for quantification, although often with less specificity than chromatographic methods. dergipark.org.tr

A widely cited spectrophotometric method for the determination of total isothiocyanate content is based on the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. mdpi.com This reaction is highly selective for the isothiocyanate group and produces a colored product, 1,3-benzodithiole-2-thione, which can be quantified by measuring its absorbance at approximately 365 nm. mdpi.com This method provides a rapid estimation of the total amount of isothiocyanates present in a sample but cannot distinguish between different types, such as this compound and others that may be present. For specific quantification, this method would need to be preceded by a separation step.

High-Resolution Mass Spectrometry for Qualitative and Quantitative Determination

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the precise and sensitive analysis of isothiocyanates and their derivatives. mdpi.com Unlike unit mass resolution mass spectrometry, HRMS provides highly accurate mass measurements, which significantly enhances the confidence in compound identification. hilarispublisher.com This technique allows for the determination of the elemental composition of a molecule, aiding in the differentiation of compounds with the same nominal mass but different chemical formulas.

HRMS is particularly valuable for the simultaneous determination of multiple analytes in complex matrices, such as plant extracts or biological fluids. mdpi.com For instance, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry/Mass Spectrometry (UPLC-HRMS/MS) has been successfully used for the qualitative and quantitative analysis of isothiocyanates and other compounds in broccoli extracts without the need for a derivatization step. mdpi.com The high sensitivity of HRMS also allows for the detection of low-abundance compounds. mdpi.comhilarispublisher.com

In a typical workflow, compounds are first separated by liquid chromatography and then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision. For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

| Technique | Principle | Advantages | Limitations | Application for this compound |

|---|---|---|---|---|

| UV Spectroscopic Assay | Measures the absorption of UV light by a chromophore. Often requires derivatization for ITCs. researchgate.net | Simple, low-cost, and rapid for total ITC quantification. researchgate.net | Lacks specificity for individual ITCs without prior separation; indirect methods are necessary due to the absence of a strong chromophore in the native molecule. researchgate.net | Quantification of total ITCs after derivatization (e.g., with 1,2-benzenedithiol). researchgate.netresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling precise determination of elemental composition. hilarispublisher.com | High sensitivity, specificity, and ability to perform simultaneous qualitative and quantitative analysis of multiple compounds in complex mixtures. mdpi.comhilarispublisher.com | Higher instrument cost and complexity compared to UV spectroscopy. | Accurate mass measurement for identification and quantification in complex matrices like plant extracts or biological samples. mdpi.commdpi.com |

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

To overcome the challenges associated with the direct analysis of isothiocyanates, chemical derivatization is a widely used strategy. researchgate.net This involves reacting the isothiocyanate with a reagent to form a more stable and easily detectable derivative.

N-Acetyl-L-Cysteine Conjugation

The conjugation of isothiocyanates with N-acetyl-L-cysteine (NAC) is a common derivatization method that mimics the metabolic pathway of ITCs in vivo, where they are converted to mercapturic acids. nih.govmdpi.com This reaction involves the nucleophilic attack of the thiol group of NAC on the electrophilic carbon of the isothiocyanate group. researchgate.net

The resulting NAC conjugate is more stable and often more amenable to analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govnih.gov This derivatization can improve the chromatographic properties of the analyte and enhance its ionization efficiency in the mass spectrometer, leading to increased sensitivity. nih.gov For example, a method for the rapid detection and structural characterization of unknown NAC conjugates using polarity switching triple quadrupole mass spectrometry has been developed. nih.gov

1,2-Benzenedithiol Cyclocondensation

The cyclocondensation reaction with 1,2-benzenedithiol is a well-established and widely used method for the quantification of total isothiocyanates. nih.govnih.gov In this reaction, the isothiocyanate reacts with 1,2-benzenedithiol in an alkaline medium to form a stable derivative, 1,3-benzodithiole-2-thione. researchgate.netresearchgate.net

This product has a strong ultraviolet absorbance at approximately 365 nm, which allows for sensitive spectrophotometric detection. researchgate.net The method is considered simple, generic, sensitive, and quantitative, making it a valuable tool for measuring the total content of isothiocyanates and their metabolites in various samples. nih.govnih.gov The reaction is typically carried out by heating a mixture of the sample, 1,2-benzenedithiol in methanol, and a potassium phosphate (B84403) buffer (pH 8.5) at around 65°C. nih.gov

| Derivatization Strategy | Reagent | Reaction Principle | Analytical Enhancement | References |

|---|---|---|---|---|

| N-Acetyl-L-Cysteine Conjugation | N-Acetyl-L-Cysteine (NAC) | Nucleophilic addition of the thiol group of NAC to the isothiocyanate group. | Forms a stable conjugate, improves chromatographic behavior, and enhances mass spectrometric detection. | nih.gov, nih.gov, mdpi.com |

| 1,2-Benzenedithiol Cyclocondensation | 1,2-Benzenedithiol | Cyclocondensation reaction to form 1,3-benzodithiole-2-thione. | Creates a product with strong UV absorbance at ~365 nm, enabling sensitive spectrophotometric quantification of total ITCs. | nih.gov, researchgate.net, nih.gov, researchgate.net |

Overcoming Analytical Challenges Associated with Isothiocyanate Instability and Chromophore Absence

The analytical determination of isothiocyanates is inherently challenging due to two main factors: their chemical instability and the absence of a strong chromophore in their native structure. researchgate.net Isothiocyanates are reactive compounds that can degrade or react with other components in the sample matrix, leading to inaccurate quantification. researchgate.net Their weak UV absorbance makes direct spectrophotometric detection difficult and often requires derivatization. researchgate.net

To overcome these challenges, a combination of strategies is employed:

Careful Sample Handling and Preparation: To minimize degradation, samples containing isothiocyanates should be handled with care, often involving rapid processing at low temperatures and protection from light.

Derivatization: As discussed previously, converting isothiocyanates into more stable and detectable derivatives through reactions like N-acetyl-L-cysteine conjugation or 1,2-benzenedithiol cyclocondensation is a key strategy. researchgate.netmdpi.com

Advanced Instrumentation: The use of highly sensitive and specific analytical techniques such as High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for the direct analysis of underivatized isothiocyanates at low concentrations, mitigating the need for derivatization in some cases. mdpi.com Gas chromatography (GC) has also been used, but thermal degradation can be a concern for some isothiocyanates. mdpi.com

By combining appropriate sample preparation, derivatization strategies, and advanced analytical instrumentation, researchers can effectively overcome the challenges associated with isothiocyanate analysis and obtain reliable and accurate data for compounds like this compound.

Iv. Mechanistic Investigations of Crotonyl Isothiocyanate S Biological Activities in Vitro and Molecular Level

Modulation of Cellular Signaling Pathways

Crotonyl isothiocyanate, like other members of the isothiocyanate family, influences cellular behavior by intervening in fundamental signaling cascades that regulate cellular stress responses, inflammation, and proliferation.

The Nrf2-Keap1-ARE pathway is a master regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its continuous degradation. nih.govnih.gov Keap1 is rich in highly reactive cysteine residues that act as sensors for cellular stress. nih.gov

Electrophilic compounds, such as isothiocyanates, can directly interact with these cysteine sensors on Keap1. nih.govmdpi.com This interaction leads to a conformational change in the Keap1 protein, disrupting its ability to bind to Nrf2. mdpi.com Consequently, Nrf2 is released, stabilized, and translocates to the nucleus. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes. nih.govfrontiersin.org This binding initiates the transcription of a wide array of Phase II detoxification and antioxidant enzymes, which form the core of the cellular antioxidant response. cetjournal.itfrontiersin.org

While direct studies on this compound are not extensively detailed in the available literature, its structure as an α,β-unsaturated isothiocyanate strongly suggests it functions as a potent electrophile capable of activating the Nrf2 pathway through the canonical mechanism of Keap1 cysteine modification. This is consistent with the well-documented activities of other isothiocyanates like sulforaphane (B1684495). cetjournal.itfrontiersin.org The activation of this pathway is a cornerstone of the protective effects attributed to many isothiocyanates. frontiersin.org

Table 1: Key Proteins in the Nrf2-Keap1-ARE Pathway and Their Functions

| Protein | Function | Role in Pathway Activation by ITCs |

|---|---|---|

| Nrf2 | Transcription factor | Released from Keap1, translocates to the nucleus, and activates ARE-dependent gene expression. nih.gov |

| Keap1 | Cytoplasmic repressor of Nrf2, redox sensor | ITCs modify its cysteine residues, causing a conformational change and release of Nrf2. nih.govnih.gov |

| ARE | DNA sequence | Binding site for Nrf2 in the promoter region of cytoprotective genes, initiating their transcription. frontiersin.org |

| Cul3 | Component of E3 ubiquitin ligase complex | Part of the complex that targets Nrf2 for degradation; its interaction with Keap1 can be blocked. nih.gov |

The Nuclear Factor Kappa B (NF-κB) pathway is a central mediator of inflammatory responses. mdpi.com It is critical for the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. mdpi.comnih.gov This phosphorylation marks IκBα for degradation, allowing the freed NF-κB to move into the nucleus and activate the transcription of inflammatory genes. mdpi.com

Isothiocyanates have been shown to be potent inhibitors of the NF-κB signaling pathway. nih.govfrontiersin.org Research indicates that ITCs can suppress the phosphorylation of IKK and the subsequent phosphorylation and degradation of IκBα. nih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-mediated pro-inflammatory genes. nih.gov The anti-inflammatory properties of many ITCs are largely attributed to this inhibitory effect on the NF-κB cascade. frontiersin.org While specific studies focusing solely on this compound's effect on this pathway are limited, the general mechanism established for other ITCs provides a strong basis for its expected anti-inflammatory activity. nih.govmdpi.com

Activator Protein 1 (AP-1) is another critical transcription factor that governs a variety of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The AP-1 complex is typically composed of proteins from the Jun and Fos families. tandfonline.com Its activity is often modulated in concert with other major signaling pathways, including the NF-κB and Nrf2 pathways, creating a complex regulatory network. tandfonline.com For instance, secondary bile acids have been shown to activate signaling cascades that involve AP-1, leading to increased cell proliferation. mdpi.com Research has demonstrated that AP-1 can act as a master regulator that shapes the cellular landscape during processes like senescence by controlling transcriptional activities. nih.gov While the direct regulation of the AP-1 pathway by this compound has not been extensively characterized, the known crosstalk between AP-1, Nrf2, and NF-κB suggests that it is a likely target for modulation by this compound.

Enzyme and Protein Interaction Dynamics

The bioactivity of this compound is also defined by its direct and indirect interactions with enzymes involved in the metabolism of xenobiotics and endogenous compounds. It demonstrates a dual role, inhibiting enzymes responsible for activating carcinogens while inducing enzymes that facilitate their detoxification and excretion.

Phase I biotransformation enzymes, primarily the cytochrome P450 (CYP) superfamily, are responsible for metabolizing a vast range of foreign compounds (xenobiotics), including drugs and potential carcinogens. wcrj.net They typically introduce or expose functional groups on substrates, which can sometimes lead to the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. frontiersin.orgwcrj.net

Isothiocyanates are recognized as inhibitors of various CYP isoenzymes. nih.govnih.gov This inhibition is a key mechanism of their protective effects, as it can prevent the activation of carcinogens. nih.gov Structure-activity relationship studies on a series of ITCs have shown that the chemical structure significantly influences the inhibitory potency against different CYP isozymes. For example, studies on phenethyl isothiocyanate (PEITC) have detailed its inhibitory constants (Ki) against several human CYP isoforms. nih.gov Generally, arylalkyl isothiocyanates are more potent inhibitors than alkyl isothiocyanates like sulforaphane and allyl isothiocyanate. nih.gov The inhibitory activity of ITCs against pentoxyresorufin (B137128) O-dealkylation (PROD), a reaction primarily mediated by CYP2B1, has been correlated with tumor inhibitory potency in animal models. nih.gov Based on its structure as a short-chain alkyl isothiocyanate, this compound would be expected to be a weaker inhibitor of CYPs compared to aromatic ITCs like PEITC.

Table 2: Inhibitory Activity of Various Isothiocyanates on Human Cytochrome P450 Isoforms

| Isothiocyanate | CYP Isoform | Type of Inhibition | Ki (μM) |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | CYP1A2 | Competitive | 4.5 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2A6 | Competitive | 18.2 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2B6 | Noncompetitive | 1.5 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2C9 | Noncompetitive | 6.5 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2C19 | Noncompetitive | 12.0 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2D6 | Noncompetitive | 28.4 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2E1 | Noncompetitive | 21.5 nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP3A4 | Mixed | 34.0 (competitive), 63.8 (noncompetitive) nih.gov |

Data derived from in vitro studies using human CYP isoforms expressed in baculovirus-infected insect cells. nih.gov

Phase II detoxification enzymes play a crucial role in protecting cells by converting reactive electrophiles and carcinogens into less toxic, more water-soluble conjugates that can be easily excreted. frontiersin.org Key Phase II enzymes include Glutathione (B108866) S-Transferases (GSTs) and NAD(P)H Quinone Oxidoreductase 1 (NQO1). researchgate.netnih.gov

The induction of these enzymes is a hallmark of the activity of many isothiocyanates and is directly linked to the activation of the Nrf2-ARE pathway. nih.govnih.gov Upon activation by ITCs, Nrf2 drives the transcription of GST and NQO1 genes. nih.govnih.gov Studies comparing various plant-derived isothiocyanates have shown their ability to increase the activity of GST and NQO1 in different tissues. nih.gov For instance, isothiocyanates such as allyl isothiocyanate and sulforaphane have been shown to significantly induce these enzymes. nih.gov The induction of GST and NQO1 is considered a major contributor to the protective effects of cruciferous vegetables. nih.govresearchgate.net While specific data on the inductive capacity of this compound is not as prevalent as for sulforaphane, its electrophilic character strongly suggests it shares this crucial mechanistic feature with other ITCs.

Table 3: Induction of Phase II Enzymes by Various Isothiocyanates in Rat Tissues

| Isothiocyanate | Tissue | Enzyme | Induction Ratio (Treated/Control) |

|---|---|---|---|

| Allyl isothiocyanate | Duodenum | GST | ~1.5 |

| Sulforaphane | Duodenum | GST | ~1.5 |

| Allyl isothiocyanate | Forestomach | GST | ~1.8 |

| Sulforaphane | Forestomach | GST | ~1.8 |

| Allyl isothiocyanate | Urinary Bladder | GST | ~2.5 |

| Sulforaphane | Urinary Bladder | GST | ~2.5 |

| Allyl isothiocyanate | Duodenum | QR | ~1.4 |

| Sulforaphane | Duodenum | QR | ~1.4 |

| Allyl isothiocyanate | Forestomach | QR | ~1.9 |

| Sulforaphane | Forestomach | QR | ~1.8 |

| Allyl isothiocyanate | Urinary Bladder | QR | ~4.0 |

| Sulforaphane | Urinary Bladder | QR | ~4.0 |

Data adapted from studies in rats treated with 40 micromol/kg/day of the respective isothiocyanate. QR refers to Quinone Reductase (NQO1). nih.gov

Histone Deacetylase (HDAC) Expression and Activity Inhibition

While various dietary isothiocyanates, such as sulforaphane, have been identified as inhibitors of histone deacetylase (HDAC) activity, specific research findings detailing the direct effects of this compound on HDAC expression and activity are not available in the provided search results. nih.govnih.gov The inhibition of HDACs by certain isothiocyanates is known to reactivate epigenetically silenced genes, leading to outcomes like cell cycle arrest and apoptosis. nih.govresearchgate.net However, dedicated studies on the interaction between this compound and HDAC enzymes have not been identified.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme involved in the degradation of bioactive lipids like N-palmitoylethanolamine, playing a role in inflammation and pain regulation. guidetopharmacology.orgnih.gov Pharmacological inhibition of NAAA is a therapeutic strategy being explored for its anti-inflammatory effects. guidetopharmacology.orgnih.gov Although medicinal chemistry efforts have included the development of isothiocyanate-based compounds as potent and selective NAAA inhibitors researchgate.net, specific data on the inhibitory activity of this compound against NAAA is not present in the current search results.

Tubulin Polymerization Inhibition Mechanisms and Effects on Cell Cycle Progression

Isothiocyanates as a chemical class are known to interfere with microtubule dynamics, which are crucial for mitotic spindle formation during cell division. nih.govnih.gov This interference can lead to an arrest of the cell cycle in the G2/M phase and the induction of apoptosis. nih.govchimia.ch The underlying mechanism for some isothiocyanates involves the covalent binding to cysteine residues on tubulin, which disrupts the polymerization of α- and β-tubulin heterodimers into microtubules. nih.gov Despite the established anti-tubulin activity of several isothiocyanates, research findings specifically quantifying the tubulin polymerization inhibition or the cell cycle effects of this compound are not available in the provided search results.

Direct Interactions with Sulfhydryl Groups of Proteins and Enzymes

A defining chemical feature of this compound is the electrophilic isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins and enzymes. nih.govthermofisher.com This reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.netresearchgate.net

The reactivity is pH-dependent; the reaction with thiol groups is favored under mildly acidic to neutral conditions (pH 6-8), whereas more alkaline conditions (pH > 9) can favor reactions with primary amines, such as those on lysine (B10760008) residues. researchgate.netresearchgate.net

The interaction with sulfhydryl groups is a key mechanism for the biological activity of isothiocyanates. This covalent modification can alter the structure and function of critical cellular proteins, such as enzymes or transcription factors. nih.govnih.gov

The reaction between isothiocyanates and thiols can be reversible. nih.gov This reversibility allows for a process known as transthiocarbamoylation, where the isothiocyanate moiety can be transferred from one thiol-containing molecule, such as glutathione (GSH), to another, like a cysteine residue on a target protein. This suggests that isothiocyanate-glutathione conjugates can act as transport forms within the cell. nih.gov

Table 4.1: Reactivity of the Isothiocyanate Group

| Reactant Group | Product | Bond Formed | Optimal pH |

|---|---|---|---|

| Sulfhydryl (-SH) | Dithiocarbamate | C-S | 6.0-8.0 researchgate.netresearchgate.net |

This table describes the general reactivity of the isothiocyanate functional group, which is characteristic of this compound.

Regulation of Gene Expression and Epigenetic Modification (excluding human clinical data)

MicroRNA-Mediated Gene Silencing Mechanisms

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govnih.gov They function by binding to messenger RNA (mRNA) targets, leading to translational repression or mRNA degradation. frontiersin.orgresearchgate.net This process is carried out by the miRNA-induced silencing complex (miRISC). frontiersin.orgfrontiersin.org While the mechanisms of miRNA-mediated gene silencing are well-documented, the provided search results contain no specific information on whether or how this compound modulates or interferes with miRNA biogenesis or the function of the miRISC machinery.

Transcriptional Regulation through Electrophile Responsive Elements (EpRE)

As an electrophilic compound, this compound is anticipated to participate in the transcriptional regulation of genes via the Electrophile Responsive Element (EpRE), also known as the Antioxidant Response Element (ARE). tandfonline.comuea.ac.uk This regulatory pathway is a primary mechanism for cellular protection against chemical and oxidative stress. tandfonline.com

Inducers, including many isothiocyanates, activate this pathway through their ability to react with sulfhydryl groups. nih.gov A key protein sensor in this pathway is KEAP1 (Kelch-like ECH-associated protein 1), which contains highly reactive cysteine residues. Under normal conditions, KEAP1 binds to the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and targets it for degradation.

When an electrophile like an isothiocyanate reacts with the cysteine residues on KEAP1, it causes a conformational change that prevents the degradation of NRF2. uea.ac.uk The stabilized NRF2 can then accumulate, translocate to the nucleus, and bind to the EpRE/ARE sequences in the promoter regions of various target genes. uea.ac.uk This binding initiates the transcription of a wide array of cytoprotective proteins, including phase II detoxification enzymes and antioxidant proteins like glutathione S-transferases (GSTs). tandfonline.com Although this mechanism is well-established for other isothiocyanates like sulforaphane, specific studies confirming this activity for this compound are not detailed in the provided search results.

Effects on Cellular Processes in Preclinical Disease Models (In Vitro and Animal Studies, excluding human trials)

In vitro and animal studies have demonstrated that isothiocyanates (ITCs) can significantly influence cellular processes that are fundamental to cancer development, including the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). scielo.org.co These effects are attributed to the interaction of ITCs with a complex network of intracellular signaling pathways.

The induction of apoptosis is a key mechanism behind the anticancer properties of ITCs. mdpi.comnih.gov This process is primarily regulated through the intrinsic (mitochondrial) pathway, which involves the release of mitochondrial proteins, modulation of the Bcl-2 family of proteins, activation of MAPK signaling, and the subsequent triggering of a caspase cascade. scielo.org.co

A pivotal event in the initiation of the intrinsic apoptotic pathway by ITCs is the disruption of the mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. scielo.org.coscholaris.ca In healthy cells, cytochrome c is a component of the electron transport chain within the mitochondria. nih.gov Following treatment with ITCs, the mitochondrial membrane potential is often dissipated, leading to the formation of pores in the outer mitochondrial membrane. nih.govthejcdp.com This permeabilization allows cytochrome c to translocate from the mitochondrial intermembrane space into the cytosol. nih.govembopress.orgnih.gov Once in the cytosol, cytochrome c becomes a critical component in the activation of the downstream caspase cascade, which executes the apoptotic program. embopress.orgebi.ac.uk This release is considered a central event in the signaling phase of apoptosis and occurs upstream of the activation of effector caspases. nih.govnih.gov

The release of cytochrome c is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. researchgate.netnih.govnih.gov Isothiocyanates have been shown to modulate the expression and function of these proteins to shift the cellular balance in favor of apoptosis. mdpi.com

Studies on various ITCs demonstrate that they can decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins such as Bax. mdpi.commdpi.com For instance, phenethyl isothiocyanate (PEITC) can cause the dissociation of Bcl-xL from the pro-apoptotic protein Bak in the mitochondria, promoting damage. scielo.org.co This alteration in the Bax/Bcl-2 ratio is a critical factor that leads to mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c and other pro-apoptotic factors. mdpi.com

Table 1: Effects of Various Isothiocyanates on Bcl-2 Family Proteins in Preclinical Cancer Models

| Isothiocyanate | Cancer Model | Effect on Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) | Effect on Pro-Apoptotic Proteins (e.g., Bax, Bak) | Citation(s) |

| Phenethyl ITC (PEITC) | Human pancreatic cancer cells | ↓ Bcl-2, ↓ Bcl-xL | ↑ Bak | mdpi.com |

| Allyl ITC (AITC) | Renal carcinoma cells | ↓ Bcl-2 | ↑ Bax | mdpi.com |

| Sulforaphane (SFN) | Jurkat T-leukemia cells | - | ↑ Bax, ↑ p53 | mdpi.commdpi.com |

| Benzyl (B1604629) ITC (BITC) | Oral cancer cells | ↓ Bcl-2 | - | mdpi.com |

Induction of Apoptosis: Molecular Pathways

Mitogen-Activated Protein Kinase (MAPK) Signaling

The mitogen-activated protein kinase (MAPK) pathways, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial signaling cascades that regulate cellular responses to various stimuli, including proliferation and apoptosis. nih.govunits.it Isothiocyanates have been shown to induce apoptosis through the activation of these MAPK pathways. nih.govpeerj.com

In many tumor cell types, activation of MAPKs is observed shortly after ITC treatment. nih.gov Specifically, the stress-activated JNK and p38 MAPK pathways play key roles in promoting apoptosis in response to cellular stress induced by ITCs. nih.gov For example, the synthetic isothiocyanate E-4IB was found to induce the phosphorylation, and thus activation, of JNK1, ERK1/2, and p38 MAPK in leukemia cells, which was coupled with the induction of apoptosis. nih.gov The balance between the activation of these different MAPK members can be a critical determinant of the cell's fate. nih.gov While ERK activation is often associated with cell survival, sustained activation in some contexts can contribute to apoptotic signaling. mdpi.com

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. plos.org They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. The apoptotic pathways initiated by ITCs converge on the activation of these caspases. scielo.org.conih.gov The process typically begins after the release of mitochondrial cytochrome c. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. researchgate.net The apoptosome then recruits and activates initiator pro-caspase-9. researchgate.netnih.gov

Activated caspase-9 proceeds to cleave and activate downstream effector caspases, most notably caspase-3 and caspase-7. researchgate.netnih.gov These effector caspases are responsible for cleaving numerous cellular proteins, leading to the characteristic biochemical and morphological hallmarks of apoptosis. researchgate.net In addition to the intrinsic pathway, some studies suggest ITCs can also engage the extrinsic (death receptor) pathway, which involves the activation of initiator caspase-8. nih.govnih.gov Both the intrinsic and extrinsic pathways can ultimately lead to the activation of the common effector, caspase-3. nih.govnih.gov

Beyond inducing apoptosis, isothiocyanates are potent inhibitors of cell cycle progression, a mechanism that prevents cancer cell proliferation. scielo.org.conih.gov Numerous studies have shown that ITCs can cause cells to arrest in the G2/M phase of the cell cycle. nih.govthejcdp.comnih.gov This arrest prevents the cell from entering mitosis, thereby halting cell division.

The G2/M arrest induced by ITCs is associated with significant changes in the levels and activity of key cell cycle regulatory proteins. nih.gov Research on compounds like sulforaphane and benzyl isothiocyanate has revealed a marked decrease in the protein levels of Cyclin B1 and the cell division cycle 25 (Cdc25) phosphatases, particularly Cdc25B and Cdc25C. mdpi.comnih.gov Cyclin B1 forms a complex with cyclin-dependent kinase 1 (Cdk1, also known as Cdc2), which is essential for entry into mitosis. nih.govbolandlab.orgplos.org The Cdc25 proteins are responsible for activating the Cyclin B1/Cdk1 complex by removing inhibitory phosphates. nih.gov By reducing the levels of Cyclin B1 and Cdc25, ITCs lead to an accumulation of the inactive, phosphorylated form of Cdk1, effectively creating a roadblock at the G2/M transition and preventing cell division. nih.govsemanticscholar.org

Table 2: Effects of Various Isothiocyanates on G2/M Cell Cycle Regulatory Proteins

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Isothiocyanates (ITCs), including this compound, have demonstrated the ability to interfere with this process. nih.gov The anti-angiogenic effects of ITCs are attributed to their ability to target several key molecular players. nih.gov

One of the primary mechanisms involves the inhibition of hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular adaptation to low oxygen levels, a common condition in the tumor microenvironment. By suppressing HIF, ITCs can downregulate the expression of pro-angiogenic factors. nih.gov Another critical target is the nuclear factor κB (NF-κB) signaling pathway, which is involved in inflammation and cell survival, and also promotes angiogenesis. nih.gov Furthermore, ITCs can modulate the activity of activator protein 1 (AP-1), another transcription factor implicated in cell proliferation and angiogenesis. nih.gov

Studies have shown that certain ITCs, like phenethyl isothiocyanate (PEITC), can suppress the secretion of vascular endothelial growth factor (VEGF), a potent angiogenic factor, and down-regulate its receptor, VEGFR2, on endothelial cells. nih.gov This leads to a reduction in the survival, migration, and tube-forming ability of endothelial cells, all crucial steps in angiogenesis. nih.gov The inactivation of the pro-survival kinase Akt is another important aspect of the anti-angiogenic action of ITCs. nih.gov

| Key Molecular Target | Role in Angiogenesis | Effect of Isothiocyanates |

| Hypoxia-Inducible Factor (HIF) | Master regulator of cellular response to hypoxia, induces pro-angiogenic genes. | Inhibition of HIF activity. nih.gov |

| Nuclear Factor κB (NF-κB) | Promotes inflammation and cell survival, leading to angiogenesis. | Inhibition of NF-κB signaling. nih.gov |

| Activator Protein 1 (AP-1) | Transcription factor involved in cell proliferation and angiogenesis. | Modulation of AP-1 activity. nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Key signaling protein that stimulates vasculogenesis and angiogenesis. | Suppression of VEGF secretion. nih.gov |

| VEGF Receptor 2 (VEGFR2) | Primary receptor for VEGF on endothelial cells, mediating downstream signaling. | Down-regulation of VEGFR2 protein levels. nih.gov |

| Akt (Protein Kinase B) | Pro-survival kinase involved in endothelial cell survival and migration. | Inactivation of Akt. nih.gov |

Cell Invasion and Metastasis Inhibition

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. Isothiocyanates have been shown to suppress tumor invasion and metastasis by targeting key signaling pathways and molecules. nih.govnih.gov

A crucial mechanism involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are enzymes that degrade the extracellular matrix, a key step for cancer cells to invade surrounding tissues and enter the bloodstream. nih.govnih.gov The expression of MMP-9 is regulated by transcription factors such as NF-κB and AP-1. nih.govnih.gov Studies have demonstrated that ITCs can suppress the expression of MMP-9 by inhibiting the activity of these transcription factors. nih.govnih.gov

Furthermore, ITCs can interfere with the focal adhesion kinase (FAK) signaling pathway. nih.govnih.gov FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion. The inhibition of FAK phosphorylation by ITCs leads to the downstream suppression of the ERK and Akt signaling pathways, which are also involved in regulating MMP-9 expression and cell invasion. nih.govnih.gov For instance, research on compounds like phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) has shown their ability to reduce the phosphorylation of FAK, ERK1/2, and Akt, leading to decreased MMP-9 expression and suppressed cancer cell invasion. nih.govnih.gov

| Signaling Pathway/Molecule | Role in Invasion & Metastasis | Effect of Isothiocyanates |

| Matrix Metalloproteinase-9 (MMP-9) | Degrades extracellular matrix, facilitating cell invasion. | Suppression of MMP-9 expression and activity. nih.govnih.gov |

| Nuclear Factor κB (NF-κB) | Transcription factor that upregulates MMP-9 expression. | Inhibition of NF-κB activity. nih.govnih.gov |

| Activator Protein 1 (AP-1) | Transcription factor that upregulates MMP-9 expression. | Inhibition of AP-1 activity. nih.govnih.gov |

| Focal Adhesion Kinase (FAK) | Regulates cell adhesion, migration, and invasion. | Inhibition of FAK phosphorylation. nih.govnih.gov |

| Extracellular signal-regulated kinase (ERK) | Downstream of FAK, involved in cell proliferation and invasion. | Reduction of ERK phosphorylation. nih.govnih.gov |

| Akt (Protein Kinase B) | Downstream of FAK, promotes cell survival and invasion. | Reduction of Akt phosphorylation. nih.govnih.gov |

Modulation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that significantly influences cancer progression and response to therapy. frontiersin.orgnih.gov Isothiocyanates can modulate the TME in several ways to create an anti-tumorigenic milieu. frontiersin.org

As discussed previously, ITCs inhibit angiogenesis, thereby limiting the nutrient and oxygen supply to the tumor. frontiersin.org They can also influence the inflammatory response within the TME. frontiersin.org Chronic inflammation is a known driver of cancer progression, and by modulating inflammatory pathways, ITCs may contribute to their anti-cancer effects.

Furthermore, the TME is characterized by a variety of non-cancerous cells, including cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), which can promote tumor growth. nih.gov While direct studies on this compound's effect on these specific cell types are limited, the broader class of ITCs is known to influence the behavior of cells within the TME. frontiersin.org For instance, some studies suggest that ITCs can affect the secretion of signaling molecules by cancer cells, thereby altering the communication between cancer cells and the surrounding stromal cells. nih.gov

Inhibition of Cancer Stem Cell Self-Renewal Signaling (Wnt/β-catenin, Hedgehog, Notch)

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to be responsible for tumor initiation, progression, and resistance to therapy. researchgate.net Several key signaling pathways, including Wnt/β-catenin, Hedgehog, and Notch, are crucial for the maintenance and self-renewal of CSCs. nih.govnih.gov

Research has indicated that phytochemicals, including isothiocyanates, can target these critical CSC signaling pathways. researchgate.net For example, studies on benzyl isothiocyanate (BITC) have shown its ability to alter Wnt/β-catenin signaling, which was correlated with the suppression of mammary carcinoma cell growth and metastasis. mdpi.com The Wnt/β-catenin pathway, when aberrantly activated in cancer, promotes the proliferation and survival of CSCs. researchgate.net

The Hedgehog and Notch signaling pathways are also vital for CSC self-renewal and are considered important targets for cancer therapy. nih.govmdpi.com While direct evidence for this compound's effect on these specific pathways is still emerging, the known activity of other ITCs against CSCs suggests a potential mechanism of action. mdpi.com By inhibiting these self-renewal pathways, ITCs may be able to reduce the CSC population, thereby potentially overcoming therapy resistance and preventing tumor recurrence. researchgate.net

| Signaling Pathway | Role in Cancer Stem Cells | Potential Effect of Isothiocyanates |

| Wnt/β-catenin | Promotes self-renewal and proliferation. | Inhibition of pathway activity. mdpi.com |

| Hedgehog | Regulates self-renewal and maintenance. | Potential for inhibition. nih.govmdpi.com |

| Notch | Controls cell fate, proliferation, and survival. | Potential for inhibition. nih.govmdpi.com |

Rearrangement of Energy Metabolism Pathways (e.g., Glycolysis, Lipid Metabolism)

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. nih.gov This metabolic reprogramming, often characterized by enhanced glycolysis (the Warburg effect) and increased lipid synthesis, presents a potential target for anti-cancer therapies. researchgate.netnih.gov

Isothiocyanates have been shown to influence the energy metabolism of cancer cells. They can interfere with key metabolic pathways, thereby depriving cancer cells of the energy and building blocks necessary for growth. While specific data on this compound is limited, the general class of ITCs is known to impact cellular metabolism.

For instance, some studies suggest that ITCs can modulate glycolysis, the process of breaking down glucose for energy. researchgate.net By affecting key glycolytic enzymes, ITCs may disrupt the energy supply of cancer cells. Furthermore, lipid metabolism, which is crucial for building new cell membranes and signaling molecules, can also be a target. nih.gov The synthesis of fatty acids involves multiple enzymes that could potentially be inhibited by ITCs. nih.gov The disruption of these fundamental metabolic processes can lead to energy stress and ultimately, cell death.

| Metabolic Pathway | Role in Cancer Cells | Potential Effect of Isothiocyanates |

| Glycolysis | Primary source of energy and building blocks for biosynthesis. | Modulation of glycolytic flux. researchgate.net |

| Lipid Metabolism | Provides components for membranes and signaling molecules. | Interference with fatty acid synthesis. nih.gov |

Antimicrobial Activity and Mechanisms (In Vitro Studies)

Beyond their anti-cancer properties, isothiocyanates, including this compound, have demonstrated antimicrobial activity against a range of pathogens. nih.gov

Bacterial Membrane Disruption and Stress Response Induction

A primary mechanism of the antimicrobial action of ITCs is the disruption of the bacterial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. researchgate.net Electron microscopy studies have shown that ITCs can cause visible damage to the bacterial membrane, including the formation of protrusions. nih.gov

In addition to direct membrane damage, ITCs can induce a stress response within bacterial cells. researchgate.net This can involve the upregulation of genes associated with heat shock and oxidative stress. nih.gov For example, studies on benzyl isothiocyanate (BITC) have shown that it can increase the expression of genes involved in the heat shock response pathway, such as those encoding chaperones and proteases that deal with protein misfolding. nih.gov Furthermore, ITCs can trigger an oxidative stress response by affecting the redox balance within the bacterial cell. nih.gov The induction of the stringent response, a global bacterial stress response to nutrient limitation, has also been identified as a mechanism of action for some ITCs. nih.gov

| Antimicrobial Mechanism | Description |

| Bacterial Membrane Disruption | Increased permeability and leakage of cellular contents. nih.govresearchgate.net |

| Heat Shock Response Induction | Upregulation of genes encoding chaperones and proteases. nih.gov |

| Oxidative Stress Induction | Alteration of the intracellular redox balance. nih.gov |

| Stringent Response Induction | Global stress response to nutrient limitation. nih.gov |

Interference with Bacterial Quorum-Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to monitor their population density and coordinate collective behaviors, such as biofilm formation and the production of virulence factors. nih.govtandfonline.comasm.org This process relies on the production and detection of small signaling molecules called autoinducers. nih.govnih.gov Interfering with QS, a strategy known as quorum quenching, is a promising approach to control bacterial pathogenicity without exerting selective pressure that leads to resistance. ijpsjournal.comfrontiersin.org

While direct studies on this compound are not prevalent in existing literature, research on other ITCs, particularly those with similar short-chain structures or derived from common dietary sources, provides significant insight into this mechanism. mdpi.comnih.gov Isothiocyanates have been shown to disrupt QS systems, primarily in Gram-negative bacteria. ijpsjournal.commdpi.com For instance, sulforaphane, iberin, and erucin (B1671059) can act as antagonists to transcriptional activators in Pseudomonas aeruginosa, a key opportunistic pathogen, thereby inhibiting biofilm formation and the expression of virulence factors. ijpsjournal.comnih.gov The proposed mechanisms often involve interference with the synthesis of QS signaling molecules or competitive binding to their receptors. asm.org Given the conserved reactivity of the isothiocyanate functional group, it is plausible that this compound engages in similar inhibitory activities against bacterial QS systems.

Table 1: Documented Effects of Various Isothiocyanates on Bacterial Quorum Sensing

Specific Enzyme Inactivation in Microbial Pathogens (e.g., Thioredoxin, Acetate (B1210297) Kinase, Urease)

A primary mechanism of the antimicrobial action of ITCs is the inactivation of essential enzymes within pathogenic microbes. foodandnutritionjournal.orgresearchgate.net The electrophilic carbon of the -N=C=S group readily reacts with free sulfhydryl groups on cysteine residues, leading to the formation of dithiocarbamates and subsequent loss of enzyme function. frontiersin.orgnih.gov

Thioredoxin and Acetate Kinase Research into the antimicrobial mechanisms of allyl isothiocyanate (AITC), a compound structurally similar to this compound, against Escherichia coli O157:H7 has identified specific enzymatic targets. researchgate.netnih.gov Studies have demonstrated that AITC can significantly inhibit both thioredoxin reductase and acetate kinase. researchgate.netnih.gov Thioredoxin reductase is a crucial enzyme in maintaining the redox balance within the cell, and its inhibition can lead to oxidative stress. foodandnutritionjournal.org Acetate kinase is a key enzyme in the energy metabolism of many bacteria, catalyzing the formation of ATP from acetyl-phosphate. plos.orgnih.gov The inhibition of these enzymes disrupts essential cellular processes, contributing to the bactericidal effect. AITC was found to be a particularly potent inhibitor of thioredoxin reductase. nih.gov

Table 2: Inhibition of Microbial Enzymes in E. coli O157:H7 by Allyl Isothiocyanate (AITC) ```html

| Enzyme Target | Effective AITC Concentration | Observed Effect | Reference |

|---|---|---|---|

| Thioredoxin Reductase | 1 µL/L | Significant decrease in enzyme activity. | asm.org |

| Acetate Kinase | 10 to 100 µL/L | Significant inhibition of enzyme activity. | asm.org |

Given the analogous chemical structures of AITC and this compound, it is highly probable that this compound exerts its antimicrobial effects through similar multi-targeted enzyme inactivation pathways.

[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFMKBQMqHeJof6vSKzRCSouCFxylABgThQMANUjn1HXUH-3C0n9x3Uc57e5EDi5HJ1N6AzyKitd3uuzjoKTZVf-ZgXHa9WWK4r-ziGafXOlgWVJM3FzQAomPk711FIXuCm7NI%3D)]

**Urease**

Urease is a critical virulence factor for certain pathogens, notably *Helicobacter pylori*, as it neutralizes gastric acid by producing ammonia, facilitating bacterial colonization. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaYZQCySfYlvGlKIjrbYwqEWqRuauwG0tBnBvIp7VZCrGqOFS1RpTcRPbLO2XCZy32teJVp12klVupGjclLCz0-5ENeJN7t8Z3h567k1URKAivHxbG4b3v0JdDYbY0zZODpdW7bS_cpxma7A%3D%3D)]The isothiocyanate sulforaphane has been shown to effectively inactivate *H. pylori* urease by forming dithiocarbamates with the enzyme's cysteine thiols. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaYZQCySfYlvGlKIjrbYwqEWqRuauwG0tBnBvIp7VZCrGqOFS1RpTcRPbLO2XCZy32teJVp12klVupGjclLCz0-5ENeJN7t8Z3h567k1URKAivHxbG4b3v0JdDYbY0zZODpdW7bS_cpxma7A%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpzPYWr2SvfPQ6ThdGtbeUygJj-1aEO5p6JiD4EAamWE9jBz418BJWZKpd0R2byTEGo_wNglbWygxfGFVmDgpOUjiBtRpQ11Ii-PuMxKAuN5zPr8-c4gAJPGb5w0DBrAAv--ubk-HVSNA7H8dv79mtEcSsI_XzO-fVl0JhkWC-RDalFAHiF_YISd5OpFiwf9dlv8adyCsFeSx6ZG-fiwTtj5jrmAAUxEuhgOltOjs0vO2fqWjMzdJxGNFN70aFcYtuCNSAqrn1Zg%3D%3D)]However, research has also revealed that this inhibitory capacity is highly variable among different ITCs. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaYZQCySfYlvGlKIjrbYwqEWqRuauwG0tBnBvIp7VZCrGqOFS1RpTcRPbLO2XCZy32teJVp12klVupGjclLCz0-5ENeJN7t8Z3h567k1URKAivHxbG4b3v0JdDYbY0zZODpdW7bS_cpxma7A%3D%3D)]A study examining a range of ITCs found that several compounds with known bactericidal properties, including phenethyl isothiocyanate and erucin, did not inactivate urease. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaYZQCySfYlvGlKIjrbYwqEWqRuauwG0tBnBvIp7VZCrGqOFS1RpTcRPbLO2XCZy32teJVp12klVupGjclLCz0-5ENeJN7t8Z3h567k1URKAivHxbG4b3v0JdDYbY0zZODpdW7bS_cpxma7A%3D%3D)]Therefore, while enzyme inactivation is a known mechanism for some ITCs, it is not a universal property, and the specific effect of this compound on urease has not been determined.

Modulation of Microbiota Composition

The human gut is home to a complex ecosystem of microorganisms that play a crucial role in health and disease. frontiersin.orgmdpi.comDietary compounds, including phytochemicals derived from cruciferous vegetables, can significantly influence the composition and function of this microbiota. frontiersin.orgdiva-portal.orgIsothiocyanates and their glucosinolate precursors interact with the gut microbiome in a bidirectional relationship: the microbiota can metabolize glucosinolates to produce bioactive ITCs, and ITCs can, in turn, modulate the microbial community.

frontiersin.orgmdpi.com

While specific studies on this compound are lacking, research involving diets rich in cruciferous vegetables or supplementation with other ITCs demonstrates clear effects on gut bacteria. mdpi.comnih.govFor example, isothiocyanates such as sulforaphane and benzyl isothiocyanate have been shown to reshape the gut microbiota. nih.govThese changes often involve an increase in the abundance of beneficial genera like Lactobacillus and Bifidobacterium and a decrease in certain pathogenic or pro-inflammatory bacteria. nih.govSuch modulation of the microbiota can contribute to the alleviation of inflammatory conditions like colitis. nih.govThe consumption of ITC-rich foods can alter the ratio of major bacterial phyla, such as Firmicutes and Bacteroidetes, which is often associated with improved gut health. nih.govThese findings suggest that this compound, as a dietary ITC, likely participates in this complex interplay, contributing to the regulation of microbial balance in the gut.

diva-portal.orgox.ac.ukTable 3: Examples of Gut Microbiota Modulation by Dietary Isothiocyanates

Generated html Mentioned Compounds

Compound Name Acetyl-phosphate Allyl isothiocyanate (AITC) Benzyl isothiocyanate (BITC) This compound Erucin Glucosinolates Iberin Phenethyl isothiocyanate Resveratrol Sulforaphane Urea

Vi. Natural Occurrence and Biosynthesis of Isothiocyanates

Glucosinolate Precursors and Distribution in Plants

Glucosinolates, the precursors to isothiocyanates, are secondary metabolites found in sixteen families of dicotyledonous angiosperms, with a significant presence in the Brassicaceae family, which includes many common vegetables like cabbage, broccoli, and mustard. nih.govwikipedia.orgwikipedia.org To date, over 120 different glucosinolates have been identified in plants. nih.gov These compounds are biosynthesized from amino acids, with aliphatic glucosinolates deriving from methionine, alanine, leucine, isoleucine, or valine, while indole (B1671886) and aromatic glucosinolates are synthesized from tryptophan, phenylalanine, or tyrosine. nih.gov

The distribution and concentration of glucosinolates can vary significantly between plant species and even within different parts of the same plant, influenced by factors such as developmental stage and environmental conditions. srce.hr These compounds are integral to the plant's defense mechanism against pests and diseases. wikipedia.orgrjpharmacognosy.ir

| Glucosinolate Precursor | Corresponding Isothiocyanate |

| Allylglucosinolate (Sinigrin) | Allyl isothiocyanate |

| Benzylglucosinolate (Glucotropaeolin) | Benzyl (B1604629) isothiocyanate |

| Phenethylglucosinolate (Gluconasturtiin) | Phenethyl isothiocyanate |

| (R)-4-(methylsulfinyl)butylglucosinolate (Glucoraphanin) | (R)-4-(methylsulfinyl)butyl isothiocyanate (Sulforaphane) |

| (R)-2-hydroxybut-3-enylglucosinolate (Progoitrin) | (S)-2-hydroxybut-3-enyl isothiocyanate |

| Data derived from multiple sources. wikipedia.org |

Occurrence of Crotonyl Isothiocyanate in Specific Plant Species (e.g., Chinese Mustard)

This compound, also known as 2-butenyl isothiocyanate, is a specific isothiocyanate found in certain plants. gernot-katzers-spice-pages.com Notably, it has been identified in Chinese mustard (Brassica juncea). gernot-katzers-spice-pages.comfoodb.cabotanical-online.com The seeds of Indian mustard, a variety of Brassica juncea, contain both allyl isothiocyanate and this compound. botanical-online.com The presence of this compound contributes to the characteristic pungent flavor of these plants. gernot-katzers-spice-pages.com In addition to this compound, Chinese mustard also contains a high concentration of allyl isothiocyanate. researchgate.net

Myrosinase-Mediated Hydrolysis Pathways in Planta

In intact plant cells, glucosinolates are physically separated from the enzyme myrosinase (a β-thioglucoside glucohydrolase). srce.hracs.org When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. frontiersin.orgfrontiersin.org This enzymatic process cleaves the glucose molecule from the glucosinolate, resulting in an unstable intermediate called an aglycone. frontiersin.orgmdpi.com

This aglycone then spontaneously rearranges to form various products, the nature of which depends on the specific glucosinolate side chain and the reaction conditions, such as pH and the presence of certain proteins. acs.orgfrontiersin.org Under neutral conditions, the primary product is an isothiocyanate. However, at a lower pH or in the presence of specific proteins like epithiospecifier protein, the formation of nitriles or other by-products may be favored. acs.orgfrontiersin.org This defense mechanism is often referred to as the "mustard oil bomb". frontiersin.org

Q & A

Q. What strategies ensure reproducibility in this compound research?

- Methodological Answer :

- Detailed protocols : Publish step-by-step synthetic and analytical procedures in supplementary materials, including raw NMR/GC-MS files.

- Negative controls : Include blanks and solvent-only samples in bioassays to rule out matrix effects.

- Open data : Deposit datasets in repositories like Zenodo or Figshare with DOIs. Cross-validate findings using independent synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.